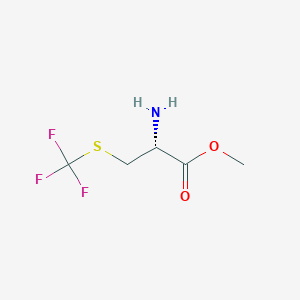
S-Trifluoromethyl-L-cysteine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Trifluoromethyl-L-cysteine methyl ester: is a compound that features a trifluoromethyl group attached to the sulfur atom of L-cysteine, with the carboxyl group esterified as a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Trifluoromethyl-L-cysteine methyl ester typically involves the introduction of the trifluoromethyl group to L-cysteine followed by esterification. One common method involves the reaction of L-cysteine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under basic conditions. The resulting S-trifluoromethyl-L-cysteine is then esterified using methanol and an acid catalyst to yield the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-Trifluoromethyl-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: S-Trifluoromethyl-L-cysteine methyl ester is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine, which can enhance the biological activity and stability of pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on protein structure and function. It can be incorporated into peptides and proteins to investigate their stability and interactions .
Medicine: Fluorinated compounds often exhibit improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties, such as increased resistance to degradation .
Mechanism of Action
The mechanism by which S-Trifluoromethyl-L-cysteine methyl ester exerts its effects involves the interaction of the trifluoromethyl group with biological targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the molecule and its interactions with enzymes and receptors. This can lead to changes in protein folding, stability, and function .
Comparison with Similar Compounds
S-Methyl-L-cysteine methyl ester: Similar structure but with a methyl group instead of a trifluoromethyl group.
S-Trifluoromethyl-D-cysteine methyl ester: The D-isomer of the compound.
Trifluoromethylated amino acids: Other amino acids with trifluoromethyl groups
Uniqueness: S-Trifluoromethyl-L-cysteine methyl ester is unique due to the presence of both the trifluoromethyl group and the L-cysteine backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .
Properties
Molecular Formula |
C5H8F3NO2S |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(trifluoromethylsulfanyl)propanoate |
InChI |
InChI=1S/C5H8F3NO2S/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1 |
InChI Key |
GVGNILAYILXFIX-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)[C@H](CSC(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CSC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)

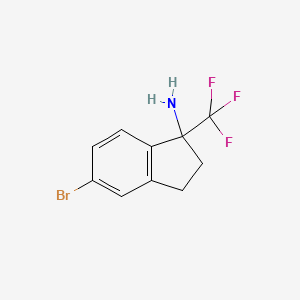
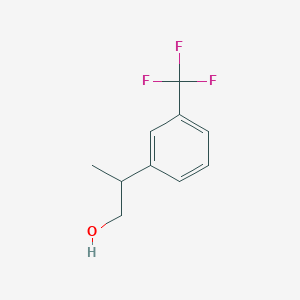
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
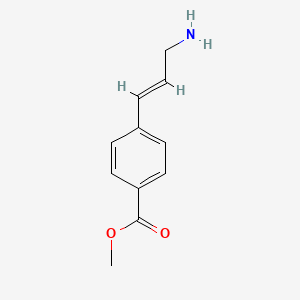
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
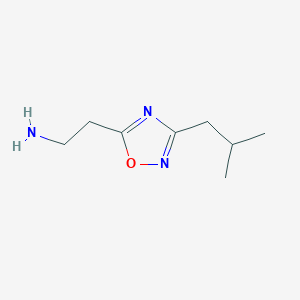
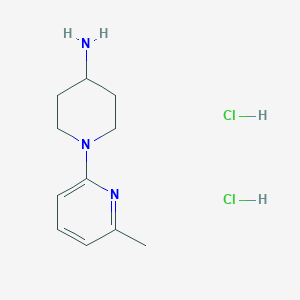
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
